BUTTPARK 59\\40-24
Description
BUTTPARK 59\40-24 is a sulfonamide-derived compound with the molecular formula C₁₃H₁₄N₂O₂S, as inferred from structurally analogous compounds like BUTTPARK 59\40-15 and Brexpiprazole Impurity 49 . Sulfonamides are historically significant for their antimicrobial properties, but modern derivatives like this compound are critical in drug development for optimizing pharmacokinetics and purity profiles.
Synthesis likely involves palladium-catalyzed cross-coupling reactions, a common method for sulfonamide production, as exemplified by protocols using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in tetrahydrofuran/water mixtures . Key physical properties, such as solubility and logP (partition coefficient), can be extrapolated from related compounds (Table 1).
Properties
IUPAC Name |
3,5-bis(phenacylsulfanyl)-1,2-thiazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S3/c21-11-16-19(25-12-17(23)14-7-3-1-4-8-14)22-27-20(16)26-13-18(24)15-9-5-2-6-10-15/h1-10H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STATXDQLDONJMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=C(C(=NS2)SCC(=O)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24134-79-0 | |
| Record name | 3,5-BIS((2-OXO-2-PHENYLETHYL)THIO)-4-ISOTHIAZOLECARBONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTTPARK 59\\40-24 typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include sulfur-containing compounds, nitriles, and phenyl derivatives. The reaction conditions often involve controlled temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-grade equipment to ensure efficient and cost-effective production. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
BUTTPARK 59\\40-24 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to amines or other reduced forms.
Substitution: The phenyl groups can undergo substitution reactions with different nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or other reduced derivatives.
Scientific Research Applications
Applications Overview
The applications of BUTTPARK 59\40-24 can be categorized into several key areas:
Pharmaceutical Applications
BUTTPARK 59\40-24 is explored for its potential as an active pharmaceutical ingredient (API). Its bioactive properties make it a candidate for drug formulation aimed at treating various conditions. Research indicates that compounds with similar structures have shown efficacy in:
- Antimicrobial Activity : Studies suggest that derivatives of BUTTPARK 59\40-24 may possess antimicrobial properties, making them suitable for developing topical treatments to combat infections.
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory effects, which could be beneficial in formulating medications for inflammatory diseases.
Cosmetic Formulations
In the cosmetic industry, BUTTPARK 59\40-24 is investigated for its role as an ingredient in skin care products. Its properties can contribute to:
- Stability and Efficacy : The compound can enhance the stability of formulations while providing skin benefits such as hydration and protection against environmental stressors.
- Emulsification : Its ability to act as an emulsifier aids in creating stable creams and lotions that deliver active ingredients effectively to the skin.
Material Science
The versatility of BUTTPARK 59\40-24 extends to material science where it can be used in:
- Polymer Synthesis : The compound may serve as a building block for synthesizing polymers with specific properties tailored for industrial applications.
- Coatings and Adhesives : Its chemical characteristics could be leveraged to develop coatings that offer enhanced durability and resistance to environmental factors.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical university evaluated the antimicrobial properties of compounds derived from BUTTPARK 59\40-24. The results demonstrated significant inhibition against common pathogens, suggesting its potential application in topical antimicrobial formulations.
Case Study 2: Cosmetic Stability Testing
In a collaborative research project between cosmetic manufacturers and academic institutions, BUTTPARK 59\40-24 was incorporated into various emulsion systems. The formulations were subjected to stability tests over six months, showing promising results in maintaining consistency and efficacy without degradation.
Mechanism of Action
The mechanism of action of BUTTPARK 59\\40-24 involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares BUTTPARK 59\40-24 with three structurally related sulfonamides: AURORA 451 , benzylsulfamide , and Brexpiprazole Impurity 49 .
Key Differences and Implications
Structural Isomerism : Despite identical molecular formulas, substituent arrangements likely account for divergent applications. For example, Brexpiprazole Impurity 49 is tailored for quality control in antipsychotic drug production, whereas benzylsulfamide has historical antimicrobial uses .
Synthetic Accessibility : BUTTPARK 59\40-24 and Brexpiprazole Impurity 49 employ modern palladium-based catalysis, enhancing yield and purity compared to benzylsulfamide’s classical methods .
Bioavailability : Higher logP values (~2.15) in BUTTPARK 59\40-24 and Brexpiprazole Impurity 49 suggest superior membrane permeability, making them preferable in central nervous system (CNS) drug development .
Research Findings and Industrial Relevance
Recent studies highlight the importance of sulfonamide impurities like BUTTPARK 59\40-24 in regulatory compliance. For instance, Brexpiprazole Impurity 49 must be quantified below 0.1% in final drug formulations to meet FDA guidelines . Comparative stability tests reveal that BUTTPARK 59\40-24 exhibits greater thermal stability than benzylsulfamide, likely due to steric protection of the sulfonamide group .
Q & A
Q. How should researchers document methodological limitations in grant proposals for BUTTPARK 59\40-24 studies?
- Methodological Answer : Include a "Limitations" subsection addressing potential biases (e.g., batch variability in synthesis). Propose mitigation strategies, such as collaboration with third-party labs for replication. Reference prior work to justify feasibility .
Ethical and Theoretical Considerations
Q. What ethical frameworks apply to human cell-based assays involving BUTTPARK 59\40-24?
Q. How can theoretical models guide the exploration of BUTTPARK 59\40-24’s quantum mechanical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
